molecular formula C13H19N3O3 B12991162 tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate

tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate

Cat. No.: B12991162
M. Wt: 265.31 g/mol
InChI Key: DSZKUCGLCPQQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a pyrimidinylmethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino ester.

    Introduction of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

    Substitution: The pyrimidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can yield a variety of substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(hydroxy(pyrimidin-2-yl)methyl)azetidine-1-carboxylate is unique due to the presence of the hydroxy(pyrimidin-2-yl)methyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl 3-[hydroxy(pyrimidin-2-yl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-7-9(8-16)10(17)11-14-5-4-6-15-11/h4-6,9-10,17H,7-8H2,1-3H3

InChI Key

DSZKUCGLCPQQOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C2=NC=CC=N2)O

Origin of Product

United States

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